molecular formula C25H26N4O4S3 B12194157 3-(4-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzenesulfonamide

3-(4-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B12194157
M. Wt: 542.7 g/mol
InChI Key: KBLBASAMYHTNFI-JWGURIENSA-N
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Description

This compound features a hybrid structure combining a 1,3-thiazolidin-4-one core with a phenylpyrazole moiety and a dimethylbenzenesulfonamide group. The (Z)-configured methylidene bridge between the thiazolidinone and pyrazole rings is critical for maintaining planar geometry, which may enhance π-π stacking interactions in biological targets.

Properties

Molecular Formula

C25H26N4O4S3

Molecular Weight

542.7 g/mol

IUPAC Name

3-[4-[(Z)-[3-(3-methoxypropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-1-phenylpyrazol-3-yl]-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C25H26N4O4S3/c1-27(2)36(31,32)21-12-7-9-18(15-21)23-19(17-29(26-23)20-10-5-4-6-11-20)16-22-24(30)28(25(34)35-22)13-8-14-33-3/h4-7,9-12,15-17H,8,13-14H2,1-3H3/b22-16-

InChI Key

KBLBASAMYHTNFI-JWGURIENSA-N

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzenesulfonamide typically involves multiple stepsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as phosphorus oxychloride (POCl3) to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone moiety can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

3-(4-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific biological context and require further research to elucidate .

Comparison with Similar Compounds

(S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid (Compound 13c)

  • Key Differences : Replaces the sulfonamide with a carboxylic acid and incorporates a 4-methoxyphenyl group on the pyrazole.
  • Implications : The carboxylic acid enhances polarity but reduces membrane permeability compared to the sulfonamide. The 4-methoxyphenyl group may improve binding to aromatic receptor pockets .

N-((5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide

  • Key Differences : Substitutes sulfonamide with benzamide and introduces a 4-chlorophenyl group.
  • Benzamide’s amide group offers hydrogen-bonding capacity but may reduce metabolic stability compared to sulfonamides .

4-{4-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-YL}-N,N-dimethylbenzenesulfonamide

  • Key Differences : Replaces 3-methoxypropyl with a sec-butyl group.
  • The methoxypropyl in the target compound balances lipophilicity and solubility, favoring pharmacokinetics .

Sulfonamide-Containing Analogues

5-(4,4-Dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide

  • Key Differences: Uses a trioxo-thiazolidine ring instead of the thioxo-thiazolidinone.
  • Implications : The trioxo group increases electron deficiency, altering reactivity in redox environments. This compound’s bioactivity profile (unreported) may differ due to enhanced electrophilicity .

Comparative Data Table

Compound Name / Feature Molecular Weight Key Substituents Solubility (Predicted) Bioactivity Notes
Target Compound 526.7* 3-Methoxypropyl, dimethylsulfonamide Moderate (logP ~3.1) Under investigation
Compound 13c 509.5 Carboxylic acid, 4-methoxyphenyl High (logP ~2.4) Moderate cytotoxicity
4-Chlorophenyl-Benzamide Analogue 534.9 4-Chlorophenyl, benzamide Low (logP ~4.0) Antimicrobial potential
Sec-Butyl Derivative 526.7 Sec-butyl, dimethylsulfonamide Low (logP ~3.8) Improved CNS penetration

*Molecular formula: C₂₅H₂₆N₄O₃S₃

Biological Activity

The compound 3-(4-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzenesulfonamide is a complex organic molecule that exhibits significant biological activity, particularly in antimicrobial and potential anticancer applications. This article delves into its biological properties, synthesis, and structure–activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H28N4O3S2C_{22}H_{28}N_{4}O_{3}S_{2}, with a molecular weight of approximately 460.61 g/mol. The structure includes a thiazolidinone moiety linked to a pyrazole ring, which is known for its diverse biological activities. The presence of functional groups such as methoxy and thioxo enhances its chemical diversity and potential applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit notable antimicrobial properties. For instance, derivatives of thiazolidinones have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. In a study involving related compounds, the most potent derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 0.004 mg/mL to 0.045 mg/mL, outperforming standard antibiotics like ampicillin and streptomycin by 10–50 times against specific strains such as Enterobacter cloacae and Escherichia coli .

CompoundMIC (mg/mL)MBC (mg/mL)Notable Activity
Compound 80.004–0.030.008–0.06Most active against E. cloacae
Compound 110.0150.30Active against S. aureus
Compound 120.0110.20Active against E. coli

Antifungal Activity

The antifungal activity of the compound has also been explored, showing good to excellent efficacy with MIC values between 0.004 mg/mL and 0.06 mg/mL against various fungal strains, including Trichoderma viride and Aspergillus fumigatus. The structure–activity relationship suggests that modifications to the thiazolidinone core can enhance antifungal potency .

The mechanism by which this compound exerts its antimicrobial effects may involve the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism. Docking studies have suggested that the compound can effectively bind to target enzymes involved in these processes, leading to bacterial cell death .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazolidinone ring through reactions involving suitable thioamides and α-haloketones under basic conditions . Structural modifications at various positions can lead to enhanced biological activity or altered pharmacokinetic properties.

Case Studies

Several studies have highlighted the effectiveness of related compounds in clinical settings:

  • Antibacterial Efficacy : A study demonstrated that derivatives based on the thiazolidinone structure exhibited superior antibacterial effects compared to traditional antibiotics, suggesting their potential use in treating resistant bacterial infections .
  • Antifungal Applications : Research into antifungal derivatives has shown promising results against common pathogens, indicating that compounds with similar scaffolds could be developed into effective antifungal agents .

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